1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

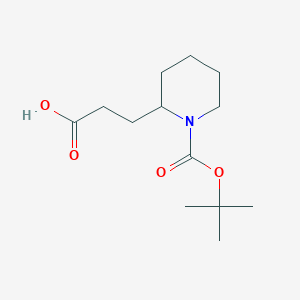

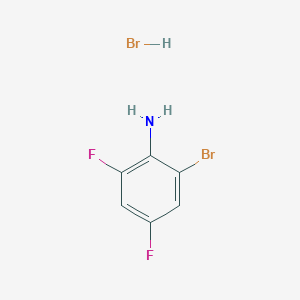

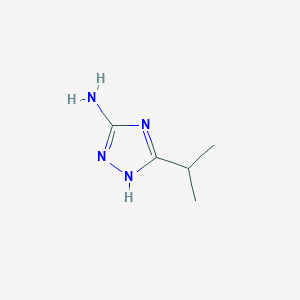

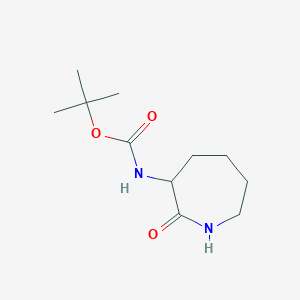

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C10H10ClFO2 . It is a derivative of benzene, which is a colorless liquid with a characteristic sweet smell .

Synthesis Analysis

The synthesis of 1-chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene involves the reaction of 1-chloro-3-fluorobenzene radical cation with NH3. This reaction has been investigated by FT-ICR spectrometry . It also reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .Molecular Structure Analysis

The molecular structure of 1-chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene undergoes a reaction with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes . This reaction is an example of a nucleophilic substitution reaction, where n-butyllithium acts as a nucleophile and attacks the electrophilic carbon in the benzene ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques : A study details a practical synthesis method for creating key intermediates like 2-Fluoro-4-bromobiphenyl, which are crucial in the manufacture of materials such as flurbiprofen. This highlights the importance of developing efficient synthesis techniques for fluorinated compounds, potentially including the compound (Yanan Qiu et al., 2009).

Environmental and Biological Applications

- Remediation Strategies : Research on chlorobenzenes, compounds structurally related to the one due to the presence of halogen atoms, discusses their environmental risks and potential remediation strategies. This suggests that studies on halogenated compounds can lead to better environmental management practices (F. Brahushi et al., 2017).

Material Science and Nanotechnology

- Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide, a compound with a benzene core similar to the compound , showcases wide applications in nanotechnology and polymer processing due to its self-assembly and multivalent nature. This indicates the potential for 1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene in supramolecular chemistry applications (S. Cantekin et al., 2012).

Pharmacological and Antimicrobial Research

- Antimicrobial Agents : A review on monoterpenes like p-Cymene, which is structurally distinct but relevant due to its role in pharmacology, discusses the compound's antimicrobial properties. This suggests that research into the chemical properties and reactivities of specific compounds can lead to new antimicrobial agents, which might be applicable for the compound as well (A. Marchese et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c11-8-2-1-3-9(12)7(8)6-10-13-4-5-14-10/h1-3,10H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJKXBZZDXBIQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=CC=C2Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373942 |

Source

|

| Record name | 2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dioxolane | |

CAS RN |

842124-01-0 |

Source

|

| Record name | 2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)